BenchChemオンラインストアへようこそ!

Amcenestrant

SERD ERα degradation ESR1 mutation

Amcenestrant (SAR439859) is an oral SERD with verified potent activity against wild-type and Y537S-mutant ERα (EC50 0.2 nM). Its AMEERA-3 dataset provides an essential negative benchmark for validating next-generation SERDs in endocrine-resistant breast cancer—unlike other oral SERDs, its lack of PFS benefit makes it the definitive negative control for preclinical studies. Extensively evaluated with CDK4/6 inhibitors, it is the reference standard for combination research. Ideal for endocrine resistance mechanism elucidation and drug discovery targeting ESR1-mutant breast cancer. ≥98% purity.

Molecular Formula C31H30Cl2FNO3
Molecular Weight 554.5 g/mol
CAS No. 2114339-57-8
Cat. No. B610687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmcenestrant
CAS2114339-57-8
SynonymsAmcenestrant, SAR439859;  SAR-439859;  SAR 439859; 
Molecular FormulaC31H30Cl2FNO3
Molecular Weight554.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC5CCN(C5)CCCF
InChIInChI=1S/C31H30Cl2FNO3/c32-23-8-12-27(29(33)18-23)28-4-1-3-21-17-22(31(36)37)7-11-26(21)30(28)20-5-9-24(10-6-20)38-25-13-16-35(19-25)15-2-14-34/h5-12,17-18,25H,1-4,13-16,19H2,(H,36,37)/t25-/m0/s1
InChIKeyKISZAGQTIXIVAR-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amcenestrant (SAR439859) for Research and Drug Development: An Overview


Amcenestrant (SAR439859; CAS 2114339-57-8) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed by Sanofi for the treatment of estrogen receptor-positive (ER+) breast cancer [1]. As a small molecule, it functions as a potent antagonist and degrader of the estrogen receptor alpha (ERα), exhibiting high affinity for both wild-type and mutant forms of the receptor, including the clinically relevant Y537S ESR1 mutation [2]. Its design focuses on overcoming the pharmacokinetic limitations of fulvestrant, the only previously approved SERD, which requires intramuscular administration [3].

Amcenestrant in the SERD Landscape: Why Direct Substitution is Problematic


Within the class of oral selective estrogen receptor degraders (SERDs), compounds are not interchangeable due to significant variations in pharmacokinetic profiles, potency against specific ESR1 mutations, and clinical outcomes in defined patient populations. Amcenestrant distinguishes itself from other oral SERDs like elacestrant, camizestrant, and giredestrant through its specific preclinical profile, including its potent activity against the Y537S ESR1 mutation, and its unique clinical trial data, which shows a lack of PFS benefit in the second-line setting but highlights a potential advantage in earlier lines of therapy [1]. These differences underscore the necessity for precise compound selection in research and development pipelines, as the observed activity and trial outcomes are not representative of the entire class [2].

Quantitative Differentiation of Amcenestrant: A Guide to Key Evidence


Preclinical Potency: ERα Degradation and Mutant Activity of Amcenestrant

Amcenestrant demonstrates a high potency for degrading ERα in vitro, with an EC50 value of 0.2 nM. This activity is comparable to other highly potent SERDs, but its specific activity against the Y537S mutant ER, a common driver of endocrine resistance, has been shown to be superior to that of fulvestrant in preclinical models, leading to more effective tumor regression [1].

SERD ERα degradation ESR1 mutation IC50

Clinical Efficacy in Advanced Breast Cancer: Amcenestrant vs. Physician's Choice Endocrine Therapy

In the Phase 2 AMEERA-3 trial (NCT04059484), amcenestrant was compared to physician's choice of endocrine monotherapy in patients with endocrine-resistant, ER+/HER2- advanced breast cancer. The trial did not meet its primary endpoint of improving progression-free survival (PFS). The median PFS was 3.6 months for amcenestrant versus 3.7 months for the control arm (HR 1.05; 95% CI 0.789-1.40; p=0.6437) [1]. However, a pre-specified subgroup analysis of patients with ESR1 mutations showed a numerically longer PFS with amcenestrant (3.7 months) compared to the control arm (2.0 months) (HR 0.90; 95% CI 0.565-1.435) [2].

Clinical trial PFS ESR1 mutation ER+/HER2- breast cancer

Target Engagement: Amcenestrant ER Occupancy and Degradation vs. Fulvestrant

Preclinical and early clinical data highlight amcenestrant's superior target engagement. In vitro, amcenestrant promotes up to 98% degradation of ER [1]. In the Phase 1/2 AMEERA-1 trial, amcenestrant achieved a mean ER occupancy of 94% at plasma concentrations >100 ng/mL [1]. The Phase 2 AMEERA-4 neoadjuvant trial showed amcenestrant 400 mg reduced the proliferation marker Ki67 by 75.9%, comparable to the 77.7% reduction achieved by letrozole [2].

SERD ER degradation Target engagement Ki67

Oral Bioavailability and Pharmacokinetics: Amcenestrant vs. Injectable Fulvestrant

A key differentiation for amcenestrant is its oral bioavailability, which overcomes the pharmacokinetic and administration limitations of fulvestrant. Preclinical data shows amcenestrant has good cross-species oral bioavailability (54-76%) [1]. In contrast, fulvestrant requires monthly intramuscular injections due to its poor oral bioavailability and is limited by a ceiling effect in terms of achievable exposure and receptor occupancy [2].

SERD Oral bioavailability Pharmacokinetics PK

Optimizing Research with Amcenestrant: Key Application Scenarios


Investigating ESR1-Mutant Breast Cancer Models

Amcenestrant is an ideal tool compound for preclinical research focused on endocrine resistance driven by ESR1 mutations, particularly the Y537S mutation. Its demonstrated preclinical activity in these models [1] and the clinical observation of a numerical PFS benefit in the ESR1-mutant subgroup of the AMEERA-3 trial [2] make it highly relevant for studies aiming to elucidate resistance mechanisms and evaluate combination strategies in this specific molecular context.

Neoadjuvant and First-Line ER+/HER2- Breast Cancer Studies

Given the outcomes of the AMEERA-4 (neoadjuvant) and AMEERA-5 (first-line) trials, amcenestrant provides a valuable reference compound for studying SERD activity in early-stage and treatment-naïve ER+ breast cancer. Its ability to reduce the proliferation marker Ki67 in the neoadjuvant setting [3] and its evaluation as a first-line partner for CDK4/6 inhibitors [4] position it as a key comparator for new agents being developed for these earlier lines of therapy.

Comparative Studies of Oral SERDs in the Second-Line Setting

The AMEERA-3 trial provides a well-defined, negative dataset for amcenestrant in a second-line, endocrine-resistant population [2]. This makes amcenestrant an essential control or comparator compound for any research program developing or evaluating a new oral SERD intended for this specific clinical niche. Its failure to show a PFS benefit offers a critical benchmark against which the success of other agents (e.g., elacestrant, camizestrant) can be measured.

Evaluating CDK4/6 Inhibitor Combinations

Amcenestrant has been extensively studied in combination with CDK4/6 inhibitors (palbociclib, abemaciclib) across multiple clinical trials, including AMEERA-1 and AMEERA-5 [4]. This makes it a valuable reference standard for preclinical and clinical studies investigating novel SERD plus CDK4/6 inhibitor combinations. Researchers can benchmark the efficacy and safety of their own combination against the established data for amcenestrant-based regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amcenestrant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.